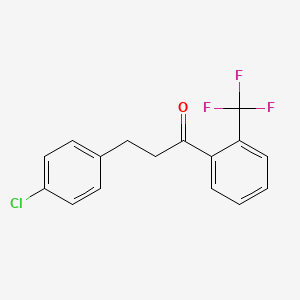

3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone

説明

IUPAC Nomenclature Validation

The International Union of Pure and Applied Chemistry nomenclature for this compound has been systematically validated through comprehensive chemical database analysis. According to the PubChem database, the official IUPAC name is designated as "3-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one". This nomenclature follows the standard IUPAC conventions by identifying the longest carbon chain containing the ketone functional group as the primary structure, with appropriate numbering to indicate the positions of substituents.

The compound is registered under Chemical Abstracts Service number 898788-25-5, providing a unique identifier for chemical database searches and regulatory documentation. Alternative systematic names include "3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone" and "1-Propanone, 3-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]-", which represent different naming conventions but refer to the identical chemical structure.

The molecular formula C16H12ClF3O accurately represents the atomic composition, consisting of sixteen carbon atoms, twelve hydrogen atoms, one chlorine atom, three fluorine atoms, and one oxygen atom. The molecular weight is precisely calculated as 312.71 grams per mole, which corresponds to the sum of all constituent atomic masses. This molecular weight places the compound in the category of medium-sized organic molecules with sufficient mass to exhibit distinct physical and chemical properties.

The compound exhibits multiple synonyms in chemical literature, including the abbreviated form "3-(4-CHLOROPHENYL)-2'-TRIFLUOROMETHYLPROPIOPHENONE" and the more descriptive "3-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one". These variations reflect different nomenclature systems used across various chemical databases and scientific publications, but all refer to the same molecular structure.

Molecular Topology Analysis

The molecular topology of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone reveals a complex three-dimensional structure characterized by the presence of two distinct aromatic ring systems connected through a propanone linker. The primary structural framework consists of a propiophenone backbone, where the propanone chain serves as the central connecting unit between the two substituted benzene rings.

The 4-chlorophenyl substituent occupies the gamma position of the propanone chain, creating a specific spatial arrangement that influences the overall molecular geometry. The chlorine atom at the para position of this phenyl ring introduces electronic effects through its electron-withdrawing properties, which can significantly impact the compound's reactivity and intermolecular interactions.

The 2'-trifluoromethyl substituent attached to the second phenyl ring represents a highly electronegative functional group that dramatically alters the electronic distribution within the molecule. The trifluoromethyl group, positioned at the ortho location relative to the carbonyl attachment point, creates steric hindrance and electronic perturbations that affect molecular conformation and stability.

Computational analysis using various electronic structure methods has provided insights into the conformational preferences of similar trifluoromethyl-containing compounds. Research on related structures indicates that the trifluoromethyl group exhibits rotational barriers typically ranging from 0.40 to 2.6 kilocalories per mole, depending on the molecular environment and intermolecular interactions.

| Structural Feature | Description | Position | Electronic Effect |

|---|---|---|---|

| Chlorophenyl Group | Para-chlorinated benzene ring | Gamma carbon of propanone | Electron-withdrawing |

| Trifluoromethyl Group | CF3 substituent | Ortho to carbonyl attachment | Strong electron-withdrawing |

| Propanone Linker | Three-carbon ketone chain | Central connecting unit | Electron-accepting carbonyl |

| Aromatic Systems | Two benzene rings | Terminal positions | π-electron delocalization |

The molecular descriptor analysis reveals specific topological indices that characterize the compound's structural complexity. The Simplified Molecular Input Line Entry System representation "C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)C(F)(F)F" encodes the complete molecular structure in a linear notation format. This representation facilitates computational analysis and database searching while providing a standardized method for structural communication.

Crystallographic Characterization Challenges

The crystallographic characterization of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone presents several significant challenges related to the presence of the trifluoromethyl functional group and the overall molecular flexibility. Research on similar trifluoromethyl-containing aromatic compounds has demonstrated that these structures often exhibit crystallographic disorder, particularly in the positioning of fluorine atoms within the crystal lattice.

Experimental studies on related trifluoromethyl-substituted aromatic systems have revealed that the reorientational behavior of the trifluoromethyl group can lead to positional disorder in X-ray diffraction data. This disorder manifests as multiple observed positions for the fluorine atoms, with typical occupancy ratios varying between major and minor conformations. In the case of 3-(trifluoromethyl)phenanthrene, crystallographic analysis showed disorder with the primary position accounting for 80% occupancy and the secondary position representing 20% occupancy.

The rotational barrier for trifluoromethyl groups in crystalline environments has been calculated to range from 2.6 kilocalories per mole in solid-state cluster models, compared to significantly lower barriers of approximately 0.40 kilocalories per mole in isolated molecules. This substantial increase in rotational barrier within the crystal lattice results from intermolecular interactions between neighboring trifluoromethyl groups, which account for approximately 75% of the total barrier to rotation.

Temperature-dependent studies have indicated that crystallographic disorder in trifluoromethyl-containing compounds becomes more pronounced at elevated temperatures due to increased thermal motion. The classical turning points for librational motion in the ground state typically span approximately ±3 degrees, increasing to ±6 degrees in the third excited state, which becomes significantly populated at room temperature.

The presence of both chlorine and trifluoromethyl substituents in 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone introduces additional complexity to crystal packing arrangements. The electronic effects of these electron-withdrawing groups can influence intermolecular hydrogen bonding patterns and van der Waals interactions, potentially leading to polymorphic behavior or unusual crystal symmetries.

Single-crystal X-ray diffraction analysis requires careful consideration of data collection strategies, including appropriate temperature control and extended data collection times to achieve sufficient signal-to-noise ratios for disordered atomic positions. The refinement of disordered trifluoromethyl groups typically involves the use of restraints and constraints to maintain chemically reasonable bond lengths and angles while allowing for the modeling of positional disorder.

Comparative Structural Analysis with Propiophenone Derivatives

The structural comparison of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone with other propiophenone derivatives reveals distinctive features that arise from specific substitution patterns and their electronic effects. The parent compound propiophenone, with molecular formula C9H10O, serves as the fundamental structural template for understanding the modifications introduced by chlorine and trifluoromethyl substituents.

Propiophenone derivatives demonstrate varying degrees of structural complexity depending on the nature and position of substituents. The 4'-trifluoromethyl substituted variant, represented by the molecular formula C10H9F3O and molecular weight 202.176 grams per mole, exhibits electronic properties significantly different from the chlorine-containing analog. The trifluoromethyl group's position at the para location relative to the carbonyl attachment point creates different steric and electronic environments compared to the ortho positioning in the compound under investigation.

Research on acetophenone and propiophenone thiosemicarbazone derivatives has provided insights into the structural requirements for biological activity, particularly in the context of enzyme inhibition. These studies indicate that the spatial arrangement of electron-withdrawing groups plays a crucial role in determining molecular interactions with biological targets. The combination of chlorophenyl and ortho-trifluoromethyl substitution in the target compound creates a unique electronic environment that distinguishes it from simpler derivatives.

Comparative analysis with 3-phenyl-4'-trifluoromethylpropiophenone, which has molecular formula C16H13F3O and molecular weight 278.27 grams per mole, highlights the impact of chlorine substitution on molecular properties. The replacement of a hydrogen atom with chlorine increases the molecular weight by approximately 34.44 atomic mass units and introduces additional electronic effects through the halogen's electron-withdrawing properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electronic Character |

|---|---|---|---|---|

| Propiophenone | C9H10O | 134.17 | None | Neutral aromatic ketone |

| 4'-Trifluoromethylpropiophenone | C10H9F3O | 202.18 | Para-CF3 | Electron-deficient |

| 3-Phenyl-4'-trifluoromethylpropiophenone | C16H13F3O | 278.27 | Para-CF3, additional phenyl | Extended conjugation |

| 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone | C16H12ClF3O | 312.71 | Para-Cl, ortho-CF3 | Dual electron-withdrawing |

The structural diversity among propiophenone derivatives extends to include various fluorinated analogs, such as 2-fluoro-5-(trifluoromethyl)propiophenone with molecular formula C10H8F4O and molecular weight 220.16 grams per mole. These compounds demonstrate the systematic exploration of fluorine incorporation at different positions within the aromatic framework, each resulting in distinct electronic and steric properties.

Density functional theory studies on propiophenone derivatives have revealed important structure-activity relationships, particularly regarding the influence of electron-withdrawing substituents on molecular reactivity and intermolecular interactions. The presence of multiple electron-withdrawing groups, as observed in 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone, creates a highly electron-deficient aromatic system that can participate in unique chemical transformations and molecular recognition events.

The crystallographic behavior of propiophenone derivatives varies significantly with substitution patterns, as demonstrated by studies on related compounds. The 3',5'-bis(trifluoromethyl)propiophenone variant, containing two trifluoromethyl groups, exhibits a boiling point of 72 degrees Celsius at 7 millimeters of mercury pressure and a density of 1.379 grams per cubic centimeter, illustrating how multiple trifluoromethyl substituents affect physical properties.

特性

IUPAC Name |

3-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3O/c17-12-8-5-11(6-9-12)7-10-15(21)13-3-1-2-4-14(13)16(18,19)20/h1-6,8-9H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTNJWMKHIWNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644487 | |

| Record name | 3-(4-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-25-5 | |

| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedel-Crafts Acylation Approach

A classical and widely used method to prepare substituted propiophenones is Friedel-Crafts acylation, where an acid chloride or anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl3).

- Step 1: Synthesis of 2'-trifluoromethylbenzoyl chloride from 2'-trifluoromethylbenzoic acid using reagents like thionyl chloride.

- Step 2: Friedel-Crafts acylation of 4-chlorobenzene with the prepared acid chloride to yield 3-(4-chlorophenyl)-2'-trifluoromethylpropiophenone.

This method benefits from straightforward reaction conditions and good yields but requires careful control to avoid polyacylation or rearrangements.

Use of Thionyl Chloride for Acid Chloride Formation

Thionyl chloride (SOCl2) is commonly employed to convert carboxylic acids into acid chlorides, which are more reactive acylating agents.

- Example: Conversion of 2'-trifluoromethylbenzoic acid to 2'-trifluoromethylbenzoyl chloride by dropwise addition of thionyl chloride at room temperature, followed by heating to 50-80 °C for several hours to complete the reaction.

- The reaction is typically followed by quenching with water and purification by recrystallization to obtain high-purity acid chloride intermediates.

This step is critical for preparing the acylating agent for subsequent Friedel-Crafts acylation.

Alternative Synthesis via Alpha-p-Chlorophenyl Glycine Derivatives

A more advanced synthetic route involves the use of alpha-p-chlorophenyl glycine as a starting material, which undergoes cyclization and ketone formation in the presence of trifluoroacetic acid, triethylamine, and phosgene or solid phosgene solutions.

- The process includes dispersing alpha-p-chlorophenyl glycine in an organic solvent (e.g., xylene, benzene, toluene).

- Sequential dropwise addition of trifluoroacetic acid, triethylamine, and solid phosgene solution.

- Stirring and heating the mixture at controlled temperatures (20-65 °C) for 2-4 hours.

- Extraction and purification steps follow to isolate the ketone product with high purity and yield (above 95%).

This method allows for precise incorporation of the trifluoromethyl group and chlorophenyl substituent, yielding 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one, a closely related ketone structure.

Detailed Reaction Conditions and Yields

Purification and Characterization

- After synthesis, the crude product is typically purified by recrystallization or solvent extraction.

- High-performance liquid chromatography (HPLC) is used to confirm reaction completion and product purity.

- The final product purity often exceeds 95%, with yields varying depending on the method and scale.

Research Findings and Optimization Notes

- The molar ratios of reactants, especially the acid to thionyl chloride and the aromatic substrate to acid chloride, significantly affect yield and purity.

- Temperature control during acylation and cyclization steps is crucial to minimize side reactions.

- Use of solid phosgene solutions dissolved in organic solvents improves safety and handling compared to gaseous phosgene.

- Extraction solvents and washing steps are optimized to maximize product recovery and remove impurities.

化学反応の分析

Types of Reactions

3-(4-Chlorophenyl)-2’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

3-(4-Chlorophenyl)-2’-trifluoromethylpropiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 3-(4-Chlorophenyl)-2’-trifluoromethylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

類似化合物との比較

The following analysis compares structural analogs based on substituent effects, biological activity, and physicochemical properties.

Substituent-Driven Structural Comparisons

Table 1: Structural Features of Analogs

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound increases electrophilicity at the ketone, enhancing reactivity in nucleophilic addition reactions compared to methyl or hydroxyl groups in analogs .

Key Observations:

- HDAC Inhibition: Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives show potent HDAC inhibition (IC₅₀ as low as 0.12 mg/mL), attributed to the hydroxy and ester groups enabling zinc coordination in HDAC active sites . The trifluoromethyl-propiophenone lacks these polar groups, suggesting a different mechanism.

- Cytotoxicity: Halogenated propiophenones like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one rely on α,β-unsaturated ketones for generating reactive oxygen species (ROS) or DNA damage . The trifluoromethyl group may enhance similar pathways via increased electrophilicity.

Physicochemical and Electronic Properties

Table 3: DFT-Based Electronic Comparisons (B3LYP/6-311G(d,p))

Key Observations:

- HOMO-LUMO Gap: A smaller gap (as in 4CPHPP) correlates with higher reactivity, suggesting the trifluoromethyl-propiophenone may exhibit distinct charge-transfer properties.

生物活性

3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone has the following chemical structure:

- Chemical Formula : C16H12ClF3O

- Molecular Weight : 320.72 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which facilitates its interaction with biological membranes and increases bioavailability.

The biological activity of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit or modulate these targets, leading to various biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting inflammation and cancer progression.

- Receptor Binding : Its structural features allow it to bind effectively to receptor sites, influencing signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone exhibits cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated:

- Cytotoxicity in Breast Cancer Cells : In vitro studies on breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound leads to significant reductions in cell viability. The maximum cytotoxic effect was observed at concentrations of 37.5 and 75 μM over a period of 72 to 96 hours .

- Mechanisms of Action : The compound induces apoptosis in cancer cells, characterized by morphological changes such as nuclear fragmentation and mitochondrial degeneration, as confirmed by electron microscopy and TUNEL assays .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of pro-inflammatory cytokines such as IL-6, which plays a critical role in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-1-phenylpropan-1-one | Lacks trifluoromethyl group | Different reactivity; less cytotoxicity |

| 3-(4-Chlorophenyl)-2-phenylpropan-1-one | Similar structure without trifluoromethyl group | Variations in reactivity |

| 3-(4-Chlorophenyl)-2'-fluoromethylpropiophenone | Contains fluorine instead of trifluoromethyl | Altered lipophilicity; distinct activity |

The presence of the trifluoromethyl group in 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone imparts unique properties that enhance its biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on this compound. For instance:

Q & A

Q. What synthetic routes are recommended for 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone, and how can reaction efficiency be evaluated?

The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions involving chlorophenyl precursors and trifluoromethyl ketones. Reaction efficiency should be assessed using metrics such as yield, purity (via HPLC), and reaction time. Kinetic studies under varying temperatures or catalysts (e.g., Lewis acids) can optimize conditions. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone?

Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and substituent positions.

- HPLC-MS : For purity assessment and detection of low-abundance impurities.

- FT-IR : To identify carbonyl (C=O) and C-F stretching vibrations.

- Elemental Analysis : To validate molecular formula consistency. Cross-referencing with reference standards (e.g., pharmacopeial guidelines) ensures accuracy .

Q. How should researchers evaluate the stability of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone under varying experimental conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Sample cooling (4°C) during prolonged experiments minimizes organic degradation, as observed in wastewater matrix studies .

Advanced Research Questions

Q. What methodologies are recommended for identifying and quantifying impurities in 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone?

Use HPLC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Compare retention times and fragmentation patterns against certified impurities (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone). Quantify via calibration curves, ensuring detection limits ≤0.1% .

Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of derivatives of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and stereochemistry. For example, analogous fluorophenyl ketones exhibit planar aromatic rings and tetrahedral geometry at the carbonyl carbon. Data refinement software (e.g., SHELXL) resolves disorder or thermal motion artifacts .

Q. How can contradictions in experimental data arising from sample preparation variability be systematically addressed?

Implement a split-sample design : Prepare multiple batches under controlled conditions (solvent purity, temperature, mixing time). Statistical tools (ANOVA) identify outliers, while multivariate analysis (PCA) isolates variables causing variability. Reference standards mitigate matrix effects, as demonstrated in pollution monitoring studies .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone?

Use palladium catalysts (e.g., Pd(PPh₃)₄) with electron-deficient ligands to enhance selectivity at the chlorophenyl moiety. Solvent polarity (DMF vs. THF) and temperature (80–120°C) influence reaction pathways. Monitor intermediates via LC-MS to refine conditions .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The -CF₃ group is strongly electron-withdrawing, activating the carbonyl toward nucleophilic attack (e.g., Grignard reagents). DFT calculations can map electron density distributions, while Hammett plots correlate substituent effects with reaction rates. Comparative studies with non-fluorinated analogs validate these effects .

Q. What advanced spectroscopic methods elucidate degradation products of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone?

- 2D NMR (COSY, HSQC) : Resolves complex splitting patterns in degraded samples.

- High-Resolution Mass Spectrometry (HRMS) : Identifies exact masses of oxidation byproducts (e.g., hydroxylated derivatives).

- XPS : Detects fluorine loss or chlorine oxidation states. Coupling with kinetic modeling predicts degradation pathways .

Q. How can computational modeling predict the environmental persistence of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone derivatives?

Use QSAR models trained on logP, molecular weight, and electrophilicity indices. Software like EPI Suite estimates biodegradation half-lives and toxicity endpoints (e.g., LC50). Validate predictions with experimental bioassays (e.g., Daphnia magna toxicity tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。